2,5-Dioxopyrrolidin-1-yl 5-bromo-2-methoxybenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 5-bromo-2-methoxybenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinone ring attached to a benzoate moiety, which is further substituted with bromine and methoxy groups. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-bromo-2-methoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzoic acid and N-hydroxysuccinimide.
Activation: The carboxylic acid group of 5-bromo-2-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Coupling Reaction: The activated ester reacts with N-hydroxysuccinimide to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to enhance yield and purity.
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl 5-bromo-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-bromo-2-methoxybenzoic acid and N-hydroxysuccinimide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include nucleophiles like amines or thiols for substitution, and acids or bases for hydrolysis. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 5-bromo-2-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Bioconjugation: The compound is employed in bioconjugation techniques to link biomolecules, such as proteins or peptides, to various substrates.
Materials Science: It is utilized in the development of advanced materials, including polymers and coatings, due to its reactive ester group.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-bromo-2-methoxybenzoate involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the activated ester group, which facilitates nucleophilic attack. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or surface modification in materials science .
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 5-bromo-2-methoxybenzoate can be compared with other similar compounds, such as:
N-Hydroxysuccinimide Esters: These compounds share the reactive ester group and are widely used in bioconjugation and peptide synthesis.
Bromo-substituted Benzoates: Compounds like 5-bromo-2-methoxybenzoic acid exhibit similar reactivity patterns but lack the pyrrolidinone ring, making them less versatile.
The uniqueness of this compound lies in its combination of the pyrrolidinone ring and the bromo-methoxy substituted benzoate, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO5/c1-18-9-3-2-7(13)6-8(9)12(17)19-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVJZFZJDZJSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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